Ethanethiol, 2-(triethoxysilyl)-
Description
Historical Context and Evolution of Organosilane Chemistry
The journey of organosilicon chemistry began in 1863 when French chemists Charles Friedel and James Crafts successfully synthesized the first organochlorosilane compound. wikipedia.org In the same year, they also described a "polysilicic acid ether". wikipedia.org This marked the dawn of a new era in chemical synthesis. Shortly after, in 1872, A. Ladenburg prepared a silane (B1218182) with silicon functional groups. richsilicone.com A few years later, in 1885, A. Polis synthesized SiPH4 using the nanocondensation method. richsilicone.com
The early 20th century witnessed pioneering and extensive research in organosilicon compounds led by Frederic S. Kipping, who coined the term "silicone" in 1904. wikipedia.org Kipping's work, which spanned from 1898 to 1944, included the use of Grignard reagents to create alkyl- and arylsilanes and the first preparation of silicone oligomers and polymers. wikipedia.orgrichsilicone.com His contributions were so significant that the Dow Chemical Company established an award in his name in the 1960s for contributions to silicon chemistry. wikipedia.org
The 1940s brought about a significant industrial breakthrough with Eugene G. Rochow's description of the Müller-Rochow process in 1945, a method that would become fundamental to the large-scale production of silicones. wikipedia.org This period also saw the development of organic silicon resins, coatings, and various polyorganosiloxane products by researchers like J. F. Hyde, W. J. Patnode, and K. A. Andrianov. sbfchem.com
The field continued to expand, and by the 1970s, significant progress was being made in the synthesis and application of silicon-containing polymers. sbfchem.com The development of organosilicon chemistry has been a continuous process of discovery and innovation, leading to the versatile and widely used materials we know today. sbfchem.comnumberanalytics.com
Foundational Principles of Thiol-Functionalized Silanes in Interfacial Science
Thiol-functionalized silanes are a class of organosilicon compounds that play a crucial role in interfacial science. These molecules are bifunctional, possessing a thiol (-SH) group at one end and a hydrolyzable silane group (e.g., triethoxysilyl) at the other. This unique structure allows them to act as a bridge between inorganic substrates and organic materials.
The silane end of the molecule can react with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), glass, and metal oxides. This reaction forms stable covalent siloxane (Si-O-Si) bonds, effectively anchoring the molecule to the substrate. The thiol group, on the other hand, is available for a variety of chemical reactions, including forming strong bonds with noble metals like gold, or participating in "click" chemistry reactions.
This dual functionality is the cornerstone of their application in surface modification. By forming self-assembled monolayers (SAMs) on surfaces, thiol-functionalized silanes can alter the surface properties, such as wettability, adhesion, and biocompatibility. nih.govbiu.ac.il For instance, they are used to immobilize biomolecules like antibodies onto silica surfaces for biosensor applications. nih.gov The thiol groups provide a reactive handle for attaching the desired biological component.
The efficiency of this surface functionalization can be influenced by various factors, including the reaction conditions and the specific silane used. rsc.org Research has shown that the order of deposition of different silanes in creating multifunctional surfaces can significantly impact the final properties of the material. nih.gov The ability to precisely control the surface chemistry at the molecular level makes thiol-functionalized silanes indispensable tools in materials science, nanotechnology, and biomedical engineering. biu.ac.ilosti.gov
Research Significance and Trajectories Pertaining to 2-(Triethoxysilyl)ethanethiol
2-(Triethoxysilyl)ethanethiol, with the chemical formula C8H20O3SSi, is a specific and important example of a thiol-functionalized silane. lookchem.com Its research significance stems from its ability to form robust and well-defined interfaces between different materials.
Key Properties of 2-(Triethoxysilyl)ethanethiol:
| Property | Value |
| Molecular Formula | C8H20O3SSi |
| Molecular Weight | 224.397 g/mol |
| Boiling Point | 255.3°C at 760mmHg |
| Flash Point | 108.2°C |
| Density | 0.977 g/cm³ |
| CAS Number | 18236-15-2 |
Current research trajectories for 2-(triethoxysilyl)ethanethiol and related compounds are focused on several key areas:
Advanced Materials: Researchers are exploring the use of these silanes to create novel composite materials with enhanced properties. For example, they are used as coupling agents to improve the adhesion between inorganic fillers and polymer matrices in materials like rubber and dental composites.
Nanotechnology: In the realm of nanotechnology, 2-(triethoxysilyl)ethanethiol is used to functionalize nanoparticles, such as gold nanoparticles. This surface modification is crucial for controlling the nanoparticle's stability, dispersibility, and interaction with its environment.
Sensors and Biosensors: The thiol group's affinity for certain metals makes this compound ideal for developing chemical sensors for heavy metal ion detection. osti.gov Furthermore, its ability to immobilize biomolecules is being leveraged to create highly sensitive and specific biosensors. nih.gov
Surface Engineering: Scientists are continuously developing new methods to create precisely controlled surface functionalities using 2-(triethoxysilyl)ethanethiol. This includes the formation of patterned surfaces and gradients for applications in microfluidics and cell culture. nih.gov
"Click" Chemistry: The thiol group can readily participate in thiol-ene and thiol-yne "click" reactions, which are highly efficient and specific chemical transformations. researchgate.net This allows for the straightforward synthesis of complex and multifunctional materials. researchgate.net
The ongoing research into 2-(triethoxysilyl)ethanethiol and its analogues continues to push the boundaries of materials science and nanotechnology, promising the development of new technologies with a wide range of applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-triethoxysilylethanethiol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3SSi/c1-4-9-13(8-7-12,10-5-2)11-6-3/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNPFNZTPMWRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCS)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066342 | |
| Record name | Ethanethiol, 2-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
224.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18236-15-2 | |
| Record name | 2-(Triethoxysilyl)ethanethiol | |
| Source | CAS Common Chemistry | |
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| Record name | Ethanethiol, 2-(triethoxysilyl)- | |
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| Record name | Ethanethiol, 2-(triethoxysilyl)- | |
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| Record name | Ethanethiol, 2-(triethoxysilyl)- | |
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| Record name | 2-(triethoxysilyl)ethanethiol | |
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Synthetic Methodologies and Mechanistic Investigations of 2 Triethoxysilyl Ethanethiol
Established Synthetic Routes for Thiol-Functionalized Triethoxysilanes
The preparation of 2-(triethoxysilyl)ethanethiol and similar thiol-functionalized alkoxysilanes can be achieved through several established synthetic methodologies. These routes are designed to efficiently introduce both the thiol functionality and the hydrolyzable triethoxysilyl group onto a common molecular framework.
Hydrolysis-Condensation Synthesis Approaches
Hydrolysis and condensation of a precursor molecule are fundamental steps in the synthesis of siloxane-based materials. In the context of producing materials functionalized with 2-(triethoxysilyl)ethanethiol, this process typically occurs after the initial synthesis of the monomer. The triethoxy groups of the silane (B1218182) are hydrolyzed in the presence of water, often with an acid or base catalyst, to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with each other or with other hydrolyzed silane molecules to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked network.
The pH of the reaction medium plays a critical role in this process. For instance, in the case of the closely related (3-mercaptopropyl)trimethoxysilane (B106455), uniform film deposition on substrates is most effective at a pH of 4. laurentian.ca At neutral pH, hydrolysis may be incomplete, leading to poor condensation, while at very high or low pH, rapid and potentially uncontrolled condensation can occur. laurentian.ca The concentration of water and the presence of co-solvents like ethanol (B145695) also significantly influence the rates of hydrolysis and condensation. google.com
A common synthetic approach for related mercaptoalkoxysilanes involves the reaction of a halogenated silane with a mercaptoalcohol in the presence of a base. wikipedia.org This method allows for the direct formation of the mercaptoalkoxysilane, which can then undergo controlled hydrolysis and condensation.
Thiol-Ene Click Chemistry Methodologies in Synthesis
Thiol-ene click chemistry has emerged as a highly efficient and versatile method for the synthesis of functionalized silanes. researchgate.net This reaction involves the addition of a thiol group (-SH) across a carbon-carbon double bond (an ene). The synthesis of 2-(triethoxysilyl)ethanethiol can be envisioned through the reaction of a vinyl-functionalized silane, such as vinyltriethoxysilane, with a thiol-containing molecule, or conversely, the reaction of an alkene with a thiol-functionalized silane.
The thiol-ene reaction can proceed via two primary mechanisms: a radical-mediated addition or a Michael addition. researchgate.net
Radical Addition: This is the more common pathway and is typically initiated by light (photopolymerization), heat, or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, propagating the chain reaction. researchgate.net This method is known for its high yields, stereoselectivity, and rapid reaction rates under ambient conditions. researchgate.net
Michael Addition: This pathway is favored when the alkene is an electron-deficient species, such as an acrylate (B77674). The reaction is typically catalyzed by a nucleophile or a base.
The "click" nature of this reaction, characterized by its simplicity, high efficiency, and the formation of a stable thioether linkage, makes it a powerful tool for creating well-defined polymer architectures and functionalizing surfaces. researchgate.netnih.gov
Emerging and Sustainable Synthesis Pathways
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods for organofunctional silanes. One promising approach involves the use of renewable resources, such as vegetable oils, as starting materials. wikipedia.org Research has demonstrated the feasibility of synthesizing new organofunctional silanes from rapeseed oil, offering a greener alternative to petroleum-based precursors. wikipedia.org
Another avenue of sustainable synthesis focuses on improving reaction efficiency and reducing waste. The use of supercritical carbon dioxide (scCO₂) as a reaction solvent for the functionalization of silica (B1680970) surfaces with mercaptosilanes has shown significant advantages over traditional organic solvents. researchgate.net Reactions in scCO₂ can be faster and result in higher grafting densities, while also simplifying product purification. researchgate.net
Furthermore, the development of catalytic systems for the synthesis of alkoxysilanes that operate under mild conditions and utilize green solvents is a key area of research. For example, cobalt-based catalysts have been developed for the dehydrogenative coupling of hydrosilanes and alcohols to produce alkoxysilanes and hydrogen gas, representing a circular economy approach. osti.gov
Reaction Mechanisms of Alkoxysilane Hydrolysis and Subsequent Condensation
The utility of 2-(triethoxysilyl)ethanethiol as a coupling agent or for surface modification is fundamentally dependent on the hydrolysis of its triethoxy groups and the subsequent condensation of the resulting silanols. A detailed understanding of these reaction mechanisms is crucial for controlling the structure and properties of the final material.
Kinetic Analyses of Silane Hydrolysis
The rate of hydrolysis is significantly affected by the nature of the alkoxy group; for instance, methoxy (B1213986) silanes hydrolyze much faster than ethoxy silanes. The reaction rate is also highly dependent on pH. In acidic conditions, the reaction is thought to proceed via a protonated intermediate, while in basic conditions, it involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. Generally, the hydrolysis rate is slowest near neutral pH and increases in both acidic and basic media.
Table 1: Factors Influencing the Rate of Alkoxysilane Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Slowest near neutral pH; increases in acidic and basic conditions. | Catalysis by H⁺ or OH⁻ ions. |
| Alkoxy Group | Methoxy > Ethoxy > Propoxy | Steric hindrance and electronic effects. |
| Water Concentration | Generally increases with higher water concentration, but can be complex. | Water is a reactant, but can also affect catalyst activity. |
| Catalyst | Acids, bases, and organometallics can significantly increase the rate. | Provides alternative, lower-energy reaction pathways. |
| Solvent | The type of co-solvent can influence reactant solubility and reaction rates. | Can affect the local concentration of reactants and catalyst. |
Oligomerization and Polymeric Network Formation Mechanisms
Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This process, known as oligomerization, initially leads to the formation of dimers, trimers, and other low-molecular-weight linear or cyclic species.
The structure of these initial oligomers is influenced by the reaction conditions. For instance, studies on the hydrolysis and condensation of (3-mercaptopropyl)trimethoxysilane on gold and silver surfaces have shown that the molecules initially form an organized monolayer. Upon hydrolysis, they cross-link to form a siloxane network. The presence of unreacted silanol groups can be detected, indicating that the condensation may not always be complete.
As condensation continues, these oligomers interconnect to form larger, more complex structures, eventually leading to a three-dimensional polymeric network. The final structure of this network, whether it is more linear or highly branched, is determined by the functionality of the silane precursor and the reaction conditions. For a trifunctional silane like 2-(triethoxysilyl)ethanethiol, a highly cross-linked network is expected. The control over this network formation is critical for tailoring the mechanical and chemical properties of the resulting material.
Catalytic Influences on Hydrolysis and Condensation Reactions
The hydrolysis and subsequent condensation of 2-(triethoxysilyl)ethanethiol are critically influenced by the presence of catalysts. These reactions, foundational to the sol-gel process and the formation of siloxane bonds (Si-O-Si), can be significantly accelerated and controlled through the selective use of various catalytic systems. The reaction kinetics are dependent on factors such as the pH of the medium, the type of catalyst employed, and the solvent system. researchgate.netcsic.es Generally, the hydrolysis of alkoxysilanes is subject to catalysis by both acids and bases. unm.eduresearchgate.net
A variety of catalysts have been explored to control these processes for different alkoxysilanes, and these findings are applicable to 2-(triethoxysilyl)ethanethiol. Common catalysts include mineral acids, organic acids like acetic acid, and bases such as ammonia (B1221849) and potassium hydroxide (KOH). unm.eduresearchgate.net The choice of catalyst affects not only the rate of hydrolysis but also the structure of the resulting condensed products. unm.edu
Detailed Research Findings
Recent research has expanded beyond traditional acid and base catalysts to include more sophisticated systems, such as rare earth metal salts. These catalysts offer a high degree of control over the hydrolysis reaction under mild conditions. google.com
Rare Earth Metal Catalysts: A process utilizing rare earth metal salts with non-nucleophilic ligands has been shown to be effective for controlled silane hydrolysis. google.com Lanthanide salts, particularly those with trifluoromethanesulfonate (B1224126) (triflate) ligands, are active catalysts. google.com The catalytic activity of various lanthanide triflates has been evaluated for the hydrolysis of γ-glycidoxypropyltrimethoxysilane, a process that shares mechanistic principles with the hydrolysis of other alkoxysilanes. The time required for 83% conversion varied significantly with the choice of lanthanide, indicating a clear influence of the metal center on the reaction rate. google.com For instance, europium perchlorate (B79767) was identified as a particularly efficient catalyst in these studies. google.com
The general conditions for this catalytic hydrolysis involve an alcohol-water solvent system, with the catalyst present in a small amount (typically 0.01% to 2% by mass). google.com The reaction is usually carried out at ambient temperature and pressure. google.com
| Catalyst (Lanthanide (III) Triflate) | Time to 83% Conversion (minutes) | Relative Activity |
|---|---|---|
| Europium (Eu) | 25 | High |
| Samarium (Sm) | ~150 | Moderate |
| Neodymium (Nd) | ~200 | Moderate |
| Gadolinium (Gd) | ~250 | Low |
| Thulium (Tm) | 272 | Low |
This table presents illustrative data on the catalytic activity of different lanthanide triflates on the hydrolysis of a model alkoxysilane, demonstrating the variance in reaction times. google.com
Other Catalytic Systems: Silver nitrate (B79036) has also been demonstrated as a simple and cost-effective catalyst for the hydrolytic oxidation of organosilanes. rsc.org While studied extensively with triethylsilane, the mechanism may offer insights applicable to the hydrolysis of 2-(triethoxysilyl)ethanethiol. The reaction kinetics suggest a process that is first order in the organosilane, water, and the catalyst. rsc.org
The nature of the organic functional group on the silane can also have an intramolecular catalytic effect. For certain methacryloyloxyalkylfunctional silanes, a significant enhancement in reactivity towards hydrolysis and condensation is observed when the alkyl spacer group is shorter. afinitica.com This suggests a potential electronic influence of the functional group on the silicon center, although such an effect would be less pronounced for the ethanethiol (B150549) derivative compared to systems with more activating groups. afinitica.com
The choice of solvent also plays a crucial role. The presence of ethanol, a common solvent in these reactions, can delay the hydrolysis rate compared to purely aqueous solutions. csic.es Studies on amino-functionalized silanes have shown that in the absence of ethanol, hydrolysis can be very rapid, while increasing the ethanol concentration leads to a more sustained reaction over a longer period. csic.es
Advanced Characterization Methodologies for 2 Triethoxysilyl Ethanethiol and Its Derivatives
Vibrational Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, Raman Spectroscopy)
Vibrational spectroscopy is a cornerstone for the structural analysis of 2-(triethoxysilyl)ethanethiol, allowing for the confirmation of functional groups and the monitoring of chemical transformations such as hydrolysis and condensation.
Fourier-Transform Infrared (FTIR) Spectroscopy is extensively used to identify the key chemical bonds within the molecule. The analysis of the FTIR spectrum can confirm the successful synthesis of the silane (B1218182) and track its subsequent reactions. For instance, the hydrolysis of the triethoxysilyl groups can be monitored by observing the disappearance of Si-O-C stretches and the emergence of bands corresponding to silanol (B1196071) (Si-OH) groups and siloxane (Si-O-Si) networks. researchgate.net The thiol group (S-H) has a characteristic weak absorption band around 2550-2600 cm⁻¹, while the C-S linkage appears in the fingerprint region. researchgate.net
Raman Spectroscopy complements FTIR analysis, particularly for bonds that are weakly active in infrared spectroscopy. The C-S and S-S stretching vibrations are often more prominent in Raman spectra. The C-S stretching motion in ethanethiol (B150549), for example, gives a strong and relatively narrow band around 659 cm⁻¹. researchgate.net This peak is a key indicator of the thiol moiety's integrity. In studies involving the adsorption of thiol-functionalized silanes onto surfaces like gold nanoparticles, Surface-Enhanced Raman Spectroscopy (SERS) can be employed. SERS provides significant signal enhancement, allowing for detailed analysis of the molecule-substrate interface and confirming the grafting of the silane. d-nb.info
Interactive Table 1: Characteristic Vibrational Frequencies for 2-(Triethoxysilyl)ethanethiol
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| O-H (from Si-OH) | Stretching | 3200-3700 (broad) | FTIR |
| C-H (ethyl) | Stretching | 2850-2980 | FTIR, Raman |
| S-H | Stretching | 2550-2600 (weak) | FTIR, Raman |
| Si-O-C | Asymmetric Stretch | 1080-1100 | FTIR |
| Si-O-Si | Asymmetric Stretch | 1000-1130 | FTIR |
| C-S | Stretching | 600-700 | FTIR, Raman |
Note: Specific peak positions can vary based on the chemical environment, solvent, and molecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics
NMR spectroscopy is an indispensable tool for obtaining detailed atomic-level information about the structure and dynamics of 2-(triethoxysilyl)ethanethiol. ¹H, ¹³C, and ²⁹Si NMR experiments provide complementary data for a full structural assignment.
¹H NMR allows for the identification and quantification of the different protons in the molecule. The spectrum typically shows a characteristic quartet and triplet for the ethoxy groups (-OCH₂CH₃). The protons of the ethyl bridge connected to the silicon and sulfur atoms (-SiCH₂CH₂SH) will appear as distinct multiplets, with their chemical shifts and coupling constants providing information about the connectivity. rsc.orgrsc.org
¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in the molecule, from the ethoxy groups to the ethyl-thiol chain, will produce a distinct signal, confirming the molecular structure. rsc.orgrsc.org
²⁹Si NMR is particularly powerful for studying the hydrolysis and condensation reactions of the silane. The chemical shift of the silicon atom is highly sensitive to its local environment. A single silicon environment (T⁰) is observed for the monomeric silane. Upon hydrolysis and condensation, new peaks corresponding to different condensed species appear, such as T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (three Si-O-Si bonds, forming a fully cross-linked network). researchgate.netmdpi.com This allows for a detailed analysis of the degree of cross-linking in silane-based films and coatings.
Interactive Table 2: Predicted NMR Chemical Shifts (δ) for 2-(Triethoxysilyl)ethanethiol
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -Si-O-CH₂-CH₃ | ~3.8 | Quartet |
| ¹H | -Si-O-CH₂-CH₃ | ~1.2 | Triplet |
| ¹H | -Si-CH₂- | ~0.9 | Multiplet |
| ¹H | -CH₂-SH | ~2.7 | Multiplet |
| ¹H | -SH | ~1.6 | Triplet |
| ¹³C | -Si-O-C H₂-CH₃ | ~58 | - |
| ¹³C | -Si-O-CH₂-C H₃ | ~18 | - |
| ¹³C | -Si-C H₂- | ~15 | - |
| ¹³C | -C H₂-SH | ~30 | - |
| ²⁹Si | Monomer (T⁰) | -45 to -48 | - |
| ²⁹Si | Condensed (T¹-T³) | -50 to -70 | - |
Note: Chemical shifts are relative to TMS and can be influenced by solvent and concentration.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemical States
XPS is a surface-sensitive technique ideal for analyzing thin films and surface modifications involving 2-(triethoxysilyl)ethanethiol. It provides quantitative elemental composition and information about the chemical bonding states of the elements present in the top few nanometers of a surface.
When a substrate is functionalized with 2-(triethoxysilyl)ethanethiol, XPS can confirm the successful grafting by detecting the presence of silicon, sulfur, carbon, and oxygen. High-resolution scans of the core level peaks provide more detailed chemical information.
Si 2p: The binding energy of the Si 2p peak can distinguish between the unreacted silane, the condensed siloxane network (Si-O-Si), and silicon bonded to the substrate (e.g., Si-O-metal). d-nb.info
S 2p: The S 2p spectrum is used to confirm the presence of the thiol group. The S 2p₃/₂ peak for a thiol typically appears around 163-164 eV. This allows for verification of the thiol's integrity and can also be used to detect potential oxidation of the thiol to sulfonate species, which would appear at higher binding energies (167-169 eV). researchgate.net
C 1s and O 1s: These peaks further corroborate the structure of the grafted layer.
XPS is a powerful tool for quantifying the surface coverage and chemical nature of the immobilized silane layer. d-nb.info
Interactive Table 3: Typical XPS Binding Energies for Surfaces Modified with 2-(Triethoxysilyl)ethanethiol
| Core Level | Chemical State | Typical Binding Energy (eV) |
| Si 2p | R-Si-(OR)₃ / Si-O-Si | 102.0 - 103.5 |
| S 2p₃/₂ | R-SH (Thiol) | 163.0 - 164.0 |
| S 2p₃/₂ | R-SO₃H (Sulfonate) | 167.0 - 169.0 |
| C 1s | C-C, C-H, C-Si | 284.5 - 285.0 |
| C 1s | C-S, C-O | 286.0 - 287.0 |
| O 1s | Si-O-Si / Si-O-C | 532.0 - 533.0 |
Electron Microscopy Techniques (e.g., TEM, SEM) for Morphological Analysis of Modified Systems
Electron microscopy techniques are used to visualize the morphology of surfaces and nanomaterials that have been modified with 2-(triethoxysilyl)ethanethiol, rather than imaging the molecule itself.
Transmission Electron Microscopy (TEM) offers high-resolution imaging, making it ideal for characterizing functionalized nanoparticles. When nanoparticles are coated with 2-(triethoxysilyl)ethanethiol, TEM can be used to visualize the resulting core-shell structure and precisely measure the thickness of the silane shell. mdpi.com Variations in shell thickness based on reaction conditions can be readily assessed. mdpi.com
Scanning Electron Microscopy (SEM) provides information on the surface morphology of bulk materials. For substrates coated with the silane, SEM can reveal the uniformity, smoothness, and presence of any cracks or aggregates in the coating. d-nb.info When used to study the deposition of nanoparticles onto a silane-functionalized surface, SEM can show the dispersion and density of the nanoparticles. d-nb.info
Coupling these microscopy techniques with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) allows for elemental mapping. For example, in a Scanning TEM (STEM) setup, EDX can map the distribution of iron, silicon, and sulfur in magnetic nanoparticles coated with the silane, confirming that the elements are homogeneously distributed throughout the shell. mdpi.com
Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Characterization
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the three-dimensional topography of surfaces modified with 2-(triethoxysilyl)ethanethiol at the nanoscale. It does not require a vacuum and can be operated in various environments.
By scanning a sharp tip over the surface, AFM generates a high-resolution height map. This can be used to assess the homogeneity of the silane layer and measure surface roughness. AFM is highly effective in visualizing the formation of silane oligomers or aggregates on a surface, which might appear as distinct domains or islands. mdpi.com
In addition to topographical imaging (height mode), AFM can be operated in other modes, such as phase imaging. Phase imaging maps the phase lag between the cantilever's oscillation and the driving signal, which is sensitive to variations in material properties like adhesion, stiffness, and viscoelasticity. This provides nanomechanical information about the silane layer, complementing the morphological data. mdpi.com
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of 2-(triethoxysilyl)ethanethiol and for identifying products and intermediates formed during its reactions.
Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the intact molecule can be ionized, typically forming adducts with protons [M+H]⁺ or sodium ions [M+Na]⁺. The mass-to-charge ratio (m/z) of these ions allows for the confirmation of the molecular mass. uni.lu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental formula of the compound and its fragments, distinguishing it from other species with the same nominal mass. rsc.org This is invaluable for confirming the structure of newly synthesized derivatives or identifying unknown reaction byproducts. MS can also be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC-MS) to analyze complex mixtures, for example, to monitor the various stages of hydrolysis and condensation by identifying the different oligomeric species present in solution. sielc.com
Interactive Table 4: Predicted ESI-MS Adducts for 2-(Triethoxysilyl)ethanethiol (C₈H₂₀O₃SSi)
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₈H₂₁O₃SSi]⁺ | 225.0975 |
| [M+NH₄]⁺ | [C₈H₂₄NO₃SSi]⁺ | 242.1241 |
| [M+Na]⁺ | [C₈H₂₀O₃SSiNa]⁺ | 247.0795 |
| [M+K]⁺ | [C₈H₂₀O₃SSiK]⁺ | 263.0534 |
Source: Predicted values based on monoisotopic mass. uni.lu
Theoretical and Computational Chemistry Approaches in Understanding 2 Triethoxysilyl Ethanethiol
Density Functional Theory (DFT) Studies of Molecular Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like Ethanethiol (B150549), 2-(triethoxysilyl)-, DFT can be employed to calculate various properties that are crucial for understanding its reactivity. These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The electronic structure of a molecule dictates its chemical behavior. In Ethanethiol, 2-(triethoxysilyl)-, the presence of a sulfur atom in the thiol group and the silicon atom attached to three ethoxy groups creates a molecule with distinct reactive sites. DFT calculations can precisely map the electron density, revealing the nucleophilic and electrophilic regions of the molecule.
Table 4.1: Calculated DFT Global Reactivity Descriptors for a Representative Mercaptosilane
| Descriptor | Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO (eV) | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) (eV) | 5.7 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Ionization Potential (I) (eV) | 6.5 | The energy required to remove an electron. |
| Electron Affinity (A) (eV) | 0.8 | The energy released when an electron is added. |
| Global Hardness (η) (eV) | 2.85 | Resistance to change in electron distribution. |
| Chemical Potential (μ) (eV) | -3.65 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) (eV) | 2.34 | A measure of the electrophilic power of a molecule. |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
The analysis of the frontier orbitals, HOMO and LUMO, is particularly important. For mercaptosilanes, the HOMO is often localized on the sulfur atom of the thiol group, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is typically centered around the silicon atom and the alkoxy groups, suggesting this region is susceptible to nucleophilic attack, which is the initial step in the hydrolysis reaction.
Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Polymerization Processes
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For Ethanethiol, 2-(triethoxysilyl)-, MD simulations can provide detailed insights into its behavior at interfaces and during the polymerization process, which are critical for its application as a coupling agent and in the formation of self-assembled monolayers (SAMs).
MD simulations model the adsorption of individual silane (B1218182) molecules onto a substrate, such as silica (B1680970) or a metal surface. These simulations can reveal the preferred orientation of the molecule on the surface, the interaction energies between the silane and the substrate, and the dynamics of the adsorption process. For Ethanethiol, 2-(triethoxysilyl)-, simulations would typically show the triethoxysilyl group interacting with hydroxyl groups on the substrate surface through hydrogen bonding.
Following adsorption, MD simulations can be used to model the polymerization of the silane molecules on the surface. This process involves the hydrolysis of the ethoxy groups to form silanols, followed by the condensation of these silanols to form a cross-linked siloxane network. MD simulations can track the formation of these covalent bonds and the evolution of the structure of the silane layer over time.
Table 4.2: Typical Parameters for MD Simulations of Silane Adsorption and Polymerization
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | A set of empirical energy functions used to calculate the forces between atoms. | COMPASS, AMBER, or specialized force fields for silanes. |
| System Size | The number of atoms included in the simulation box. | 1,000 - 1,000,000 atoms, depending on the complexity of the system. |
| Ensemble | The statistical mechanical ensemble used to control thermodynamic variables. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature). |
| Time Step | The interval between successive evaluations of the forces and positions of the atoms. | 1 femtosecond (fs). |
| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (μs). |
| Substrate Model | The representation of the surface onto which the silane adsorbs. | Crystalline or amorphous silica, metal oxides, or other relevant materials. |
The results from MD simulations can provide a detailed picture of the final structure of the silane layer, including its thickness, density, and the degree of cross-linking. This information is invaluable for understanding the performance of Ethanethiol, 2-(triethoxysilyl)- as a surface modifier.
Quantum Chemical Calculations of Reaction Pathways and Transition State Analysis
Quantum chemical calculations, often performed using DFT, are essential for elucidating the detailed mechanisms of chemical reactions. For Ethanethiol, 2-(triethoxysilyl)-, these calculations can be used to map out the reaction pathways for its key chemical transformations: hydrolysis and condensation.
The hydrolysis of the triethoxysilyl group is the first step in the formation of a silane layer. Quantum chemical calculations can determine the energy profile for this reaction, including the structures and energies of the reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy of the reaction.
Similarly, the condensation reaction, where two silanol (B1196071) groups react to form a siloxane bond and a water molecule, can be studied in detail. By calculating the reaction pathways for both self-condensation (between two silane molecules) and condensation with surface hydroxyl groups, the preferred reaction channels can be identified.
Table 4.3: Illustrative Calculated Energy Barriers for Silane Reactions
| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |
|---|---|---|---|
| Hydrolysis | R-Si(OEt)₃ + H₂O | R-Si(OEt)₂(OH) + EtOH | 15 - 25 |
| Condensation | 2 R-Si(OH)₃ | (HO)₂Si-O-Si(OH)₂R + H₂O | 10 - 20 |
Note: These are representative values for trialkoxysilanes and the actual values for Ethanethiol, 2-(triethoxysilyl)- may differ.
Transition state analysis provides crucial information about the geometry of the molecule at the peak of the energy barrier. This can reveal the key bond-breaking and bond-forming events that occur during the reaction. For the hydrolysis of the ethoxy group, the transition state typically involves the coordination of a water molecule to the silicon atom and the simultaneous transfer of a proton.
Computational Modeling of Silane Layer Formation and Stability
Computational modeling of silane layer formation and stability integrates insights from DFT and MD simulations to predict the long-term behavior of the silane coating. These models can simulate the growth of the silane film from the initial adsorption and polymerization stages to the final, fully-cured layer.
These models can explore how various factors, such as the concentration of the silane solution, the reaction temperature, and the nature of the substrate, affect the structure and properties of the resulting silane layer. For example, modeling can predict how the degree of cross-linking and the orientation of the thiol groups change with different deposition conditions.
The stability of the formed silane layer is a critical aspect that can be assessed through computational modeling. These models can simulate the response of the silane layer to environmental factors such as humidity, temperature changes, and mechanical stress. By simulating the degradation mechanisms, such as the hydrolysis of siloxane bonds, the long-term durability of the coating can be predicted.
The insights gained from these computational models are essential for optimizing the application of Ethanethiol, 2-(triethoxysilyl)- as a coupling agent and for designing more robust and effective surface treatments.
Applications of 2 Triethoxysilyl Ethanethiol in Advanced Materials Development
Role in Polymer Composites and Nanocomposites
The incorporation of 2-(triethoxysilyl)ethanethiol into polymer composites and nanocomposites significantly improves their mechanical and functional properties. This is primarily achieved through its ability to enhance interfacial adhesion and promote the dispersion of inorganic fillers.
Interfacial Adhesion Enhancement in Reinforced Polymer Systems
Table 1: Impact of Silane (B1218182) Coupling Agent on Mechanical Properties of Carbon Fiber Composites
| Property | Without Silane Coupling Agent | With Silane Coupling Agent | Percentage Increase |
| Interlaminar Shear Strength (ILSS) | 52.4 MPa | 78.22 MPa | 49.27% |
| Flexural Strength | 570.5 MPa | 1178.54 MPa | 106.57% |
| Transverse Fiber Bundles Tensile Strength (TFBT) | 20.28 MPa | 27.55 MPa | 35.85% |
This table is based on data from a study on carbon fiber/polyphenylene sulfide (B99878) composites, illustrating the significant improvement in mechanical properties upon treatment with a silane coupling agent. dntb.gov.ua
Dispersion and Functionalization of Inorganic Fillers
The uniform dispersion of inorganic fillers within a polymer matrix is essential for achieving consistent and enhanced material properties. However, inorganic fillers often have a tendency to agglomerate due to their high surface energy. 2-(Triethoxysilyl)ethanethiol can be used to modify the surface of these fillers, reducing their surface energy and improving their compatibility with the polymer matrix. researchgate.net This surface functionalization prevents re-agglomeration and promotes a more homogeneous distribution of the filler throughout the composite. researchgate.net The thiol group can also introduce specific functionalities to the filler surface, enabling further chemical interactions or providing specific properties to the final nanocomposite, such as sites for metal ion removal or platforms for biomedical applications. mdpi.com
Hybrid Inorganic-Organic Materials and Sol-Gel Chemistry
2-(Triethoxysilyl)ethanethiol is a key precursor in the synthesis of hybrid inorganic-organic materials, particularly through sol-gel chemistry. nih.govnih.gov The sol-gel process allows for the creation of materials with a unique combination of properties derived from both their inorganic and organic components. mdpi.comnih.gov
Precursor Role in Sol-Gel Synthesis of Hybrid Networks
In the sol-gel process, 2-(triethoxysilyl)ethanethiol undergoes hydrolysis and co-condensation with other silicon alkoxides, such as tetraethoxysilane (TEOS). nih.govnih.govresearchgate.net The hydrolysis of the triethoxysilyl groups leads to the formation of reactive silanol (B1196071) groups, which then polymerize through condensation reactions to form a three-dimensional siloxane (Si-O-Si) network. mdpi.commdpi.com The simultaneous presence of the organic thiol group, which is covalently bonded to the silicon atom, results in a hybrid network where organic functionalities are homogeneously distributed throughout the inorganic silica (B1680970) matrix. nih.gov This direct synthesis method offers great versatility in tailoring the chemical and physical properties of the resulting material by adjusting the ratio of the organosilane to the inorganic precursor. nih.gov
Integration of Organic Functionality within Inorganic Matrices
The integration of the thiol group from 2-(triethoxysilyl)ethanethiol into an inorganic matrix imparts specific organic functionalities to the resulting hybrid material. The thiol group is known for its high affinity for heavy metal ions, making these hybrid materials effective adsorbents for environmental remediation. nih.gov Furthermore, the thiol group can serve as a reactive site for further chemical modifications, allowing for the attachment of other organic molecules or polymers. This capability is exploited in various applications, including the development of sensors, catalysts, and functional coatings. nih.govnih.gov
Functional Coatings and Surface Treatments
The ability of 2-(triethoxysilyl)ethanethiol to form strong bonds with inorganic substrates and present a functional organic group on the surface makes it an excellent candidate for creating functional coatings and surface treatments. bohrium.comresearchgate.net These coatings can provide corrosion protection, promote adhesion, and impart specific surface properties. researchgate.netresearchgate.net
When applied to a metal surface, the triethoxysilyl groups of the molecule hydrolyze and form covalent bonds with the metal oxide layer, creating a durable and well-adhered silane film. researchgate.netresearchgate.net The outward-facing thiol groups can then be used to anchor subsequent organic layers, such as paints or adhesives, significantly improving their adhesion to the substrate. researchgate.net Moreover, the dense, cross-linked siloxane network formed by the silane molecules can act as a barrier, protecting the underlying metal from corrosive agents. researchgate.net The thiol functionality also allows for the creation of surfaces with specific chemical reactivity, which can be utilized in applications such as biosensors and catalytic surfaces. bohrium.com The thiol-ene "click" reaction, for instance, provides an efficient route to further functionalize these surfaces. bohrium.com
Research on Corrosion Mitigation Strategies
The application of silane-based coatings is a prominent strategy in mitigating the corrosion of various metals. Ethanethiol (B150549), 2-(triethoxysilyl)- and similar organosilanes are instrumental in forming protective films that act as a barrier against corrosive environments.
Research has demonstrated that silane coatings, such as those derived from bis-1,2-(triethoxysilyl)ethane (BTSE), can significantly enhance the corrosion resistance of metals like mild steel and aluminum alloys. researchgate.netresearchgate.net These coatings function by creating a dense, cross-linked network on the metal surface, which impedes the penetration of corrosive agents like chlorides. researchgate.net The effectiveness of these coatings is often evaluated using electrochemical impedance spectroscopy (EIS), which measures the resistance of the coated metal to corrosion. researchgate.net Studies have shown a substantial increase in charge transfer resistance and a decrease in the double-layer capacitance for silane-treated metals, indicating the formation of a protective barrier. nih.gov
The performance of these coatings can be influenced by the hydrolysis conditions of the silane solution and the surface preparation of the metal substrate. researchgate.netresearchgate.net For instance, the pH of the silane solution plays a critical role in the hydrolysis and condensation reactions that lead to film formation. researchgate.net
Development of Anti-Fouling and Bio-Active Coating Architectures
The prevention of biofouling, the accumulation of microorganisms, plants, or algae on wetted surfaces, is a significant challenge in marine and biomedical applications. pnnl.govnih.gov Ethanethiol, 2-(triethoxysilyl)- and related compounds are utilized in the formulation of anti-fouling and bioactive coatings.
Anti-fouling coatings often work by creating surfaces with low surface energy, which reduces the adhesion strength of fouling organisms. nih.gov Silicone-based coatings, for example, are known for their foul-release properties. googleapis.com The incorporation of biocides into these coatings can provide additional protection, especially when the coated object is stationary. nih.gov
Bioactive coatings are designed to promote specific biological responses, such as osseointegration for medical implants. researchgate.net These coatings can be created by incorporating bioactive materials like bioglass and chitosan. nih.gov Techniques like Matrix Assisted Pulsed Laser Evaporation (MAPLE) can be used to deposit these composite coatings onto implant surfaces. nih.gov The resulting films can enhance the biocompatibility and bioactivity of the implant material. nih.gov The table below summarizes the effect of different coating compositions on surface properties.
| Coating Composition | Hardness (GPa) | Adhesion Force (nN) |
| TiZrTaAg (Substrate) | 5.5 | 35 |
| Chitosan + Bioglass | 6.2 | 42 |
| Chitosan + Bioglass + ZnO | 6.8 | 48 |
| Chitosan + Bioglass + GO | 7.1 | 55 |
This table presents illustrative data on how the addition of Zinc Oxide (ZnO) and Graphene Oxide (GO) to a Chitosan-Bioglass matrix can enhance the mechanical properties of bioactive coatings on a TiZrTaAg alloy. The data is based on findings from studies on similar bioactive coating systems. nih.gov
Fabrication of Smart and Responsive Coatings
Smart and responsive coatings are materials that can change their properties in response to external stimuli, such as pH, temperature, or light. These "smart" functionalities are achieved by incorporating responsive polymers or molecules into the coating formulation. While direct research on the use of Ethanethiol, 2-(triethoxysilyl)- in smart coatings is not extensively documented in the provided results, the fundamental principles of surface modification using this silane can be applied to anchor responsive molecules to a substrate.
The triethoxysilyl group of the molecule can bind to various surfaces, while the thiol group can be used for further chemical reactions, a concept known as "click chemistry". biomedres.us This allows for the attachment of a wide array of functional molecules, including those that impart responsive properties.
Nanotechnology and Nanomaterials Functionalization
The ability to modify the surface of nanoparticles is critical for their application in various fields. Ethanethiol, 2-(triethoxysilyl)- is a key reagent for the functionalization of nanoparticles, enabling their dispersion in different media and the attachment of specific ligands.
Surface Modification of Nanoparticles (e.g., Gold Nanoparticles, Quantum Dots)
Gold nanoparticles (AuNPs) are widely studied for applications in sensing, imaging, and drug delivery. biomedres.usnih.gov Their surface is readily modified with thiol-containing molecules due to the strong affinity between gold and sulfur. researchgate.net Ethanethiol, 2-(triethoxysilyl)- can be used to create a silica shell around AuNPs, which can then be further functionalized.
The functionalization of AuNPs with molecules like polyethylene (B3416737) glycol (PEG) can improve their stability and biocompatibility. nih.gov The size and surface charge of the functionalized nanoparticles are important parameters that influence their behavior in biological systems. mdpi.com For instance, the functionalization of AuNPs with 2-thiouracil (B1096) was shown to increase their mean core diameter and alter their surface charge. mdpi.com
Similarly, silica nanoparticles can be surface-modified with organosilanes to improve their dispersibility and introduce new functionalities. researchgate.net For example, modification with (3-aminopropyl) triethoxysilane (B36694) can change the surface charge of silica nanoparticles, allowing for the formation of composite systems with surfactants. researchgate.net The table below shows the effect of surface modification on the properties of gold nanoparticles.
| Nanoparticle | Mean Core Diameter (nm) | Surface Charge (mV) |
| Unfunctionalized AuNPs | 20 ± 2 | -38 ± 5 |
| 2-TU-AuNPs | 24 ± 4 | -14 ± 1 |
This table illustrates the changes in size and surface charge of gold nanoparticles (AuNPs) after functionalization with 2-thiouracil (2-TU), based on data from studies on functionalized AuNPs. mdpi.com
Biosensing and Bioconjugation Strategies
The development of sensitive and specific biosensors is a major area of research with significant implications for medical diagnostics and environmental monitoring. Ethanethiol, 2-(triethoxysilyl)- plays a role in the fabrication of biosensors by enabling the immobilization of biorecognition elements, such as antibodies or enzymes, onto a transducer surface. nih.gov
The process of attaching biological molecules to a surface is known as bioconjugation. researchgate.netresearchgate.net The thiol group of Ethanethiol, 2-(triethoxysilyl)- provides a convenient handle for attaching biomolecules. For example, maleimide-functionalized biomolecules can react with the thiol group to form a stable thioether linkage. nih.govnih.gov
In the context of biosensors, the silane part of the molecule allows for strong attachment to silica-based transducer surfaces, such as those used in interferometric biosensors. nih.gov The immobilization of antibodies onto the surface allows for the specific detection of target antigens. nih.gov The binding of the antigen to the antibody causes a change in the refractive index at the sensor surface, which can be detected as a shift in the interference signal. nih.gov
Immobilization of Biomolecules onto Modified Substrates
The covalent attachment of biomolecules to solid supports is a fundamental requirement for the development of many biotechnological and analytical tools, including microarrays and biosensors. The stability and functionality of the immobilized biomolecule are paramount, and the choice of surface chemistry is crucial. 2-(Triethoxysilyl)ethanethiol serves as a heterobifunctional crosslinker, enabling the robust attachment of biomolecules to various substrates, primarily those with hydroxyl-rich surfaces like glass and silicon oxides.
The immobilization process typically involves a two-step approach. First, the substrate is treated with 2-(triethoxysilyl)ethanethiol. The triethoxysilyl group reacts with the surface hydroxyl (-OH) groups of the substrate (e.g., SiO₂) in a hydrolysis and condensation reaction. This forms a stable, covalent siloxane bond (Si-O-Si) and creates a self-assembled monolayer (SAM) on the substrate, terminating with outward-facing thiol (-SH) groups. nih.govresearchgate.net
Once the surface is functionalized with thiol groups, a variety of biomolecules, including proteins, DNA, and peptides, can be immobilized. nih.gov The thiol group is highly reactive and can form covalent bonds through several chemical pathways:
Thiol-maleimide coupling: A common and efficient method where the thiol group reacts with a maleimide-functionalized biomolecule. nih.gov
Thiol-ene reactions: In the presence of a photoinitiator, the thiol group can react with an alkene group on a biomolecule.
Disulfide bond formation: Thiol groups can be oxidized to form disulfide bridges with cysteine residues in proteins or with other thiol-modified molecules.
Attachment to gold surfaces: The thiol group has a strong affinity for gold and readily forms a stable gold-sulfur (Au-S) bond, making it ideal for functionalizing gold nanoparticles or surfaces. bohrium.comharvard.edu
This method of immobilization ensures that the biomolecules are oriented and covalently bound, which enhances the stability and accessibility of their active sites, a significant improvement over passive adsorption methods. researchgate.netcas.org
Table 1: Characteristics of Substrates Modified for Biomolecule Immobilization
| Substrate Material | Surface Functional Group | Linker Molecule Example | Covalent Linkage to Biomolecule | Key Advantages |
| Glass (SiO₂) | Hydroxyl (-OH) | Ethanethiol, 2-(triethoxysilyl)- | Thiol-maleimide, Thiol-ene | Optical transparency, well-established chemistry. |
| Silicon Wafer (SiO₂) | Hydroxyl (-OH) | (3-Aminopropyl)triethoxysilane (APTES) | Amide bond formation | Compatibility with microfabrication, electrical properties. mdpi.com |
| Gold (Au) | N/A (direct bond) | Alkanethiols (e.g., 11-Mercaptoundecanoic acid) | Au-S bond, amide coupling | Strong, stable SAM formation, excellent conductivity. harvard.edu |
| Titanium Dioxide (TiO₂) | Hydroxyl (-OH) | (3-Aminopropyl)triethoxysilane (APTES) | Glutaraldehyde cross-linking | High surface area, biocompatibility. mdpi.com |
Design and Development of Electrochemical and Optical Biosensors
The ability of 2-(triethoxysilyl)ethanethiol to create stable, functionalized surfaces is pivotal in the fabrication of high-performance biosensors. These analytical devices convert a biological response into a measurable signal, and their sensitivity and specificity are highly dependent on the interface between the biological recognition element and the transducer.
Electrochemical Biosensors
In electrochemical biosensors, the biological recognition event (e.g., antibody-antigen binding) is detected as a change in an electrical property such as current, potential, or impedance. mdpi.commdpi.com 2-(Triethoxysilyl)ethanethiol is instrumental in modifying the electrode surfaces to immobilize the biorecognition molecules.
For silicon-based electrodes, such as Indium Tin Oxide (ITO) or silicon wafers, the triethoxysilyl group of the molecule anchors it to the electrode surface. The terminal thiol group is then used to attach the biological component, such as a DNA probe or an antibody. nih.govnih.gov This covalent attachment ensures the stability of the sensor, even after repeated use or prolonged storage. nih.gov The formation of a well-ordered SAM can also passivate the electrode surface, reducing non-specific binding and improving the signal-to-noise ratio. The length and nature of the linker molecule can influence the electron transfer efficiency between the biomolecule and the electrode, a critical parameter in amperometric and voltammetric sensors. nih.gov
Optical Biosensors
Optical biosensors detect changes in light properties, such as intensity, wavelength, or refractive index, upon interaction of the target analyte with the immobilized biorecognition element. mdpi.com Common platforms include Surface Plasmon Resonance (SPR) and fiber optic sensors. bohrium.comnih.gov
In the fabrication of these sensors, 2-(triethoxysilyl)ethanethiol is used to functionalize the glass or silica surfaces of the optical components (e.g., SPR sensor chips, optical fibers). The silanization step creates a surface primed for biomolecule attachment via the thiol group. mdpi.com For instance, in an SPR biosensor, the immobilization of a protein onto a thiol-functionalized gold or glass surface causes a change in the local refractive index, which is detected as a shift in the SPR angle. This allows for real-time, label-free detection of binding events. The use of 2-(triethoxysilyl)ethanethiol ensures a reproducible and stable surface chemistry, which is essential for the reliability and sensitivity of the biosensor. mdpi.commdpi.com
Table 2: Application of Thiol and Silane Chemistry in Biosensor Development
| Biosensor Type | Transducer Material | Surface Chemistry Principle | Role of 2-(triethoxysilyl)ethanethiol | Detected Analyte Example |
| Electrochemical | Gold Electrode | Thiol-terminated SAM formation for DNA probe attachment. nih.gov | Provides the thiol group for direct Au-S bonding and subsequent biomolecule immobilization. | Specific DNA sequences (e.g., K-ras gene). google.com |
| Electrochemical | Titanium Dioxide Nanotubes (TNTs) | Silanization followed by covalent functionalization. mdpi.com | The triethoxysilyl group binds to the TNT surface, providing a thiol anchor point. | Heat Shock Protein 70 (HSP70). mdpi.com |
| Optical (SPR) | Gold-coated Glass | Thiol SAM for creating an inert or active surface. bohrium.com | The thiol group binds to gold, while the silane could modify a glass support. | Proteins, Cells. northwestern.edu |
| Optical (Fiber) | Fused Silica Fiber | Silanization to introduce functional groups for DNA synthesis. nih.gov | Provides a thiol-terminated surface on the silica fiber for covalent biomolecule attachment. | DNA, 1,2-dichloroethane. nih.gov |
Catalytic Applications and Contributions of 2 Triethoxysilyl Ethanethiol
Immobilization of Catalytically Active Species
The primary role of 2-(triethoxysilyl)ethanethiol in catalysis is as a linker or coupling agent for the immobilization of catalytically active species onto solid supports. The process involves grafting the silane (B1218182) onto the support surface, followed by the anchoring of metal nanoparticles or complexes.
The triethoxysilyl group of the molecule reacts with surface hydroxyl groups (silanol groups) present on materials like silica (B1680970), glass, and metal oxides. This reaction, typically a hydrolysis followed by condensation, forms stable covalent siloxane bonds (Si-O-Si), effectively tethering the molecule to the surface. The ethyl chain acts as a spacer, and the terminal thiol group is then available for interaction with catalytically active species.
The thiol group has a strong affinity for a variety of metals, including noble metals like gold (Au), palladium (Pd), and platinum (Pt), as well as other transition metals. This affinity facilitates the anchoring of metal nanoparticles or metal complexes, which are often the active sites in a catalyst. For instance, gold nanoparticles can be effectively loaded onto thiol-functionalized organosilica monoliths. mdpi.com The strong coordination between the soft sulfur atom of the thiol and soft metal cations or atoms ensures robust immobilization, preventing the leaching of the active species during the catalytic process. This is crucial for maintaining the catalyst's activity and stability over multiple cycles.
Research on the analogous MPTMS has demonstrated the successful immobilization of various metal species. For example, mercapto-functionalized porous organosilica monoliths have been loaded with gold nanoparticles, creating nanocomposite materials with excellent catalytic performance. mdpi.com Similarly, mesoporous silica functionalized with mercapto groups has been used to create adsorbents for heavy metal ions like Cu²⁺, showcasing the strong interaction between the thiol groups and metal ions. mdpi.com These examples highlight the capability of the thiol-functionalized silane framework to securely anchor metal species, a fundamental requirement for creating effective heterogeneous catalysts.
Support Material Development for Heterogeneous Catalysis
By functionalizing the surface of common support materials like mesoporous silica (e.g., SBA-15, MCM-41), 2-(triethoxysilyl)ethanethiol alters the surface properties from hydrophilic (due to silanol (B1196071) groups) to hydrophobic and introduces specific binding sites (thiol groups). This modification is crucial for several reasons:
Controlled Nanoparticle Growth and Dispersion: The thiol groups act as nucleation sites for the in-situ synthesis of metal nanoparticles. This allows for the formation of small, highly dispersed nanoparticles on the support surface, which is essential for maximizing the number of accessible active sites and, consequently, the catalytic activity.
Enhanced Stability: The covalent linkage of the silane to the support and the strong coordination of the thiol to the metal nanoparticles prevent the agglomeration of nanoparticles during high-temperature reactions, a common cause of catalyst deactivation.
Tailored Surface Properties: The introduction of the organothiol layer can modify the surface polarity, which can influence the adsorption of reactants and the desorption of products, thereby affecting the reaction kinetics and selectivity.
Studies on MPTMS-functionalized silica have shown the creation of materials with high surface areas and uniform pore structures, which are ideal for catalytic applications. For example, mesoporous silica materials functionalized with MPTMS have been synthesized using a one-pot hydrothermal method for applications in the adsorption of metal ions, a process analogous to the preparation of catalyst supports. kashanu.ac.ir The characterization of such materials confirms the successful incorporation of thiol groups into the silica framework. researchgate.net
Table 1: Properties of Thiol-Functionalized Mesoporous Silica (Based on MPTMS studies)
| Property | Description | Significance in Catalysis | Reference |
|---|---|---|---|
| Surface Functional Group | Thiol (-SH) | Provides strong binding sites for metal nanoparticles (e.g., Au, Pd, Pt), preventing leaching and ensuring high dispersion of the active phase. | mdpi.com |
| Support Material | Mesoporous Silica (e.g., MCM-41, SBA-15) | Offers high surface area and uniform porosity, allowing for high catalyst loading and efficient mass transfer of reactants and products. | researchgate.net |
| Synthesis Method | Co-condensation or Post-synthesis grafting | Allows for control over the loading and distribution of functional groups on the support surface. | mdpi.com |
| Resulting Catalyst | Metal nanoparticles immobilized on functionalized support | A stable, reusable heterogeneous catalyst with high activity due to well-dispersed active sites. | mdpi.com |
Role in Organocatalysis and Green Chemistry Methodologies
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts and enzymes. youtube.com The principles of green chemistry encourage the development of sustainable chemical processes, emphasizing waste reduction, the use of renewable resources, and the design of recyclable catalysts. kashanu.ac.ir The use of 2-(triethoxysilyl)ethanethiol to create immobilized organocatalysts aligns perfectly with these goals.
The thiol group itself can act as an organocatalyst in various reactions, such as Michael additions and thiol-ene click reactions. By immobilizing a thiol-containing molecule like 2-(triethoxysilyl)ethanethiol onto a solid support, a heterogeneous organocatalyst can be created. This offers significant advantages in the context of green chemistry:
Reduced Environmental Impact: Immobilization prevents the contamination of the final product with the catalyst. It also minimizes the use of hazardous and volatile organic solvents often required for catalyst separation in homogeneous systems.
Enhanced Stability: The solid support can provide a protective environment for the catalytic group, potentially increasing its operational stability compared to its soluble counterpart.
While specific examples detailing the use of 2-(triethoxysilyl)ethanethiol as a primary organocatalyst are not widespread in literature, the concept is well-established with similar functionalized materials. For instance, amine-functionalized mesoporous silica has been extensively used as a solid base catalyst for reactions like the Knoevenagel condensation. mdpi.com Layered double hydroxides (LDHs) are another class of materials that are considered eco-friendly catalysts for various organic transformations, and their modification with functional groups is a key area of research. rsc.org The principles applied in these systems are directly transferable to thiol-functionalized materials derived from 2-(triethoxysilyl)ethanethiol for reactions where a thiol group can facilitate the catalytic cycle.
Table 2: Green Chemistry Aspects of Catalysts Derived from 2-(triethoxysilyl)ethanethiol
| Green Chemistry Principle | Application in Catalysis | Benefit |
|---|---|---|
| Prevention of Waste | Use of a recyclable heterogeneous catalyst. | Minimizes waste streams as the catalyst is not discarded after one use. |
| Atom Economy | Facilitates reactions with high selectivity. | Maximizes the incorporation of reactant atoms into the final product. |
| Design for Energy Efficiency | High activity of catalysts can allow for reactions at lower temperatures and pressures. | Reduces energy consumption of the chemical process. |
| Use of Safer Solvents and Auxiliaries | Easy separation of the solid catalyst by filtration. | Reduces the need for extraction solvents typically used to separate homogeneous catalysts. |
| Catalysis | The core application is catalytic, using small amounts of the material to effect a transformation. | Superior to stoichiometric reagents in terms of material usage and waste generation. |
Emerging Research Frontiers and Future Outlook for 2 Triethoxysilyl Ethanethiol
Integration into Advanced Manufacturing Processes (e.g., Additive Manufacturing, Microfluidics)
The integration of 2-(triethoxysilyl)ethanethiol into advanced manufacturing is driven by its capacity for precise surface modification.
In microfluidics , controlling the surface properties of channels is critical for manipulating fluid flow. The use of tri(m)ethoxysilane-containing solutions allows for localized surface modification to create patterns of varying wettability, thereby controlling flow rates without altering the physical geometry of the device. google.com The triethoxysilyl group of the compound can form a durable silane (B1218182) monolayer on surfaces like glass or silicon, while the thiol group remains available for further functionalization. google.com This enables the creation of microfluidic devices with specifically engineered surface energies, essential for applications in diagnostics, chemical synthesis, and lab-on-a-chip systems. Techniques such as ink-jet printing can be used to selectively deposit the silane solution onto specific portions of a substrate, offering high-resolution control over surface properties. google.com
While direct applications in additive manufacturing (3D printing) are still emerging, the principles of its use in composites are highly relevant. Silane coupling agents are crucial for enhancing the compatibility and adhesion between inorganic fillers (like silica (B1680970) or glass fibers) and organic polymer matrices in composites. researchgate.net By functionalizing filler particles with 2-(triethoxysilyl)ethanethiol, the particles can be more effectively integrated into photopolymer resins or thermoplastic filaments used in 3D printing. The thiol group allows for covalent bonding with the polymer matrix during the printing process (e.g., via thiol-ene reactions), leading to printed objects with superior mechanical properties, thermal stability, and durability. researchgate.netresearchgate.net
Development of Multi-Functional and Responsive Hybrid Systems
The development of hybrid materials that combine distinct or even opposing properties in a single system is a major research trend. The unique bifunctionality of 2-(triethoxysilyl)ethanethiol makes it an ideal molecular linker for creating such advanced systems.
Multi-functional coatings are a prime example. Researchers have developed hybrid sol-gel coatings using a mixture of silane precursors to achieve both mechanical resistance and hydrophobicity. nih.gov In such systems, 2-(triethoxysilyl)ethanethiol can be incorporated to introduce new functionalities. For instance, the thiol group can serve as an anchor point for attaching antimicrobial agents, corrosion inhibitors, or fluorescent probes, creating a truly multifunctional surface.
Responsive or "smart" materials that change their properties in response to external stimuli like pH, temperature, or light are another key area. rsc.org The thiol group is particularly well-suited for thiol-ene "click" chemistry, a highly efficient and specific reaction. researchgate.netnih.gov This allows for the grafting of stimuli-responsive polymers onto surfaces or nanoparticles pre-treated with 2-(triethoxysilyl)ethanethiol. For example, a thermo-responsive polymer could be attached, causing a surface to switch between being hydrophilic and hydrophobic as the temperature changes. nih.govmdpi.com Similarly, pH-responsive polymers can be integrated, enabling applications in drug delivery systems where a change in pH triggers the release of a therapeutic agent. nih.gov
| System Type | Key Components | Role of Silane-Thiol | Resulting Functionality |
| Hybrid Coatings | Tetraethoxysilane, Methyltrimethoxysilane nih.gov | Covalent linker for functional molecules | Enhanced mechanical properties, hydrophobicity, anti-corrosion nih.gov |
| Responsive Hydrogels | Poly(l-cysteine), N,N-dimethylaminoethyl acrylate (B77674) nih.gov | Backbone for grafting responsive polymers via thiol-ene reaction | Dual pH and temperature responsiveness nih.gov |
| Photocatalytic Hybrids | TiO2 nanoparticles, Lipopeptides mdpi.com | Surface modifier to improve dispersibility and attach biomolecules | Concurrent removal of inorganic, organic, and biological pollutants mdpi.com |
| Fluorescent Probes | Poly(thioether)s mdpi.com | Precursor for synthesizing fluorescent polymers | Ion detection and cell imaging mdpi.com |
Sustainable Synthesis and Application Methodologies
Modern chemistry increasingly emphasizes the development of sustainable processes that are efficient, minimize waste, and use milder conditions. The chemistry of 2-(triethoxysilyl)ethanethiol aligns well with these green chemistry principles.
The thiol-ene reaction , a cornerstone of "click" chemistry, is a prime example of a sustainable synthesis method. researchgate.net These reactions are often initiated by UV light or mild thermal conditions, proceed with high yields and selectivity, and produce minimal byproducts, thus having high atom economy. researchgate.netresearchgate.net This allows for the efficient synthesis of complex functional polymers and hybrid materials without the need for harsh reagents or complex purification steps. researchgate.net
Furthermore, research into the bio-electrochemical degradation of related sulfur compounds like ethanethiol (B150549) points toward sustainable end-of-life pathways. wur.nl Studies have shown that biocathodes can be used to oxidize ethanethiol, suggesting that future bioremediation strategies could be developed for organosulfur compounds. wur.nl While this research focuses on degradation rather than synthesis, it highlights an interdisciplinary approach to managing the lifecycle of such chemicals sustainably. The development of new analytical techniques, such as scalable HPLC methods, also contributes to sustainability by enabling better process monitoring and quality control, reducing waste in manufacturing. sielc.com
Interdisciplinary Research Synergies and Innovation
The future of 2-(triethoxysilyl)ethanethiol lies in its ability to bridge different scientific disciplines, fostering innovation at their intersection.
Materials Science and Biology: The ability to functionalize surfaces with thiol groups opens the door to creating biocompatible and bioactive materials. Thiol groups can be used to immobilize proteins, peptides, or DNA, leading to advancements in biosensors, medical implants, and platforms for studying cell behavior. Research into fluorescent poly(thioether)s derived from silane-thiols for cell imaging is a clear example of this synergy. mdpi.com
Chemistry and Engineering: The collaboration between synthetic chemists developing novel silane-based polymers and engineers designing advanced manufacturing processes is crucial. google.comresearchgate.net This partnership enables the translation of molecular-level designs into functional devices and materials with tailored macroscopic properties, such as in microfluidics and reinforced composites. google.com
Environmental Science and Electrochemistry: The investigation of bio-electrochemical systems for managing organosulfur compounds demonstrates a synergy that addresses environmental concerns. wur.nl This research could lead to new green technologies for waste treatment and resource recovery.
By serving as a versatile molecular building block, 2-(triethoxysilyl)ethanethiol facilitates the convergence of ideas from chemistry, physics, biology, and engineering. This interdisciplinary approach is expected to drive the next wave of innovation, leading to the development of sophisticated materials and systems with unprecedented functionalities.
Q & A
Q. What are the recommended synthetic routes for 2-(triethoxysilyl)ethanethiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of silyl-ethanethiol derivatives typically involves nucleophilic substitution or thiol-ene "click" chemistry. For triethoxysilyl-functionalized compounds, a common approach is the reaction of mercaptosilanes with alkoxysilanes under anhydrous conditions. For example, in , substitution reactions for analogous silyl ethers (e.g., 2-(2-ethylhexyloxy)ethanol) highlight the importance of controlling stoichiometry and temperature to avoid side reactions like oxidation or disulfide formation. Catalysts such as triethylamine or platinum-based agents may enhance selectivity . Reaction monitoring via FT-IR (to track thiol (-SH) peak disappearance) and GC-MS is critical to optimize yields.
Q. What safety precautions are critical when handling 2-(triethoxysilyl)ethanethiol in laboratory settings?
- Methodological Answer : Due to the thiol group’s volatility and potential toxicity, strict safety protocols are required. Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, lab coats, and safety goggles) to prevent inhalation or skin contact .
- Storage under inert gas (argon/nitrogen) at low temperatures (-20°C) to minimize hydrolysis of the triethoxysilyl group, as noted for similar compounds in .
- Segregation of waste into labeled, airtight containers for specialized disposal, as recommended in for reactive organosilicon compounds .
Advanced Research Questions
Q. How can researchers characterize the surface modification efficiency of 2-(triethoxysilyl)ethanethiol on silica substrates?
- Methodological Answer : Surface grafting efficiency can be assessed using a combination of:
- X-ray Photoelectron Spectroscopy (XPS) : To quantify silicon (Si 2p) and sulfur (S 2p) atomic ratios, confirming covalent bonding .
- Contact Angle Measurements : Hydrophobicity changes indicate successful silane attachment, as triethoxysilyl groups hydrolyze to form siloxane bonds with hydroxylated surfaces .
- Ellipsometry : Measures monolayer thickness (typically 1–2 nm for organosilanes) to validate uniformity.
Calibration with control samples (e.g., unmodified silica) is essential to distinguish substrate signals from grafted layers .
Q. How should researchers resolve contradictions in thermodynamic data (e.g., boiling point, vapor pressure) for 2-(triethoxysilyl)ethanethiol across literature sources?
- Methodological Answer : Discrepancies often arise from purity differences or measurement techniques. To address this:
- Cross-reference data from NIST Standard Reference Databases (), which provide rigorously validated values for analogous compounds (e.g., ethoxylated alcohols) .
- Replicate measurements using Differential Scanning Calorimetry (DSC) for phase transitions and Static Method Manometry for vapor pressure under controlled humidity, as the triethoxysilyl group is moisture-sensitive .
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers in aggregated datasets, as discussed in for anomaly detection in experimental results .
Q. What advanced strategies can mitigate hydrolysis of the triethoxysilyl group during in vivo applications of 2-(triethoxysilyl)ethanethiol-based drug conjugates?
- Methodological Answer : Hydrolysis resistance can be improved via:
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) adjacent to the ethoxysilyl moiety to slow water access, a tactic noted in for stabilizing silyl-alkyne compounds .
- pH-Responsive Encapsulation : Use liposomes or micelles with degradation thresholds matched to physiological pH (e.g., 5.5–6.5 in tumors), as suggested in for solvent-mediated delivery systems .
- Pre-hydrolysis Stabilization : Pre-treat the compound with trace acetic acid to form partial siloxane networks before administration, reducing reactivity in aqueous environments .
Q. What experimental approaches are suitable for mapping degradation pathways of 2-(triethoxysilyl)ethanethiol under oxidative conditions?
- Methodological Answer : Degradation studies should integrate:
- High-Resolution Mass Spectrometry (HR-MS) : To identify transient intermediates (e.g., sulfonic acids or disulfides) formed during oxidation .
- Electron Paramagnetic Resonance (EPR) : To detect radical species generated in Fenton-like reactions, as described in for ethoxylated alcohol oxidation .
- Accelerated Aging Tests : Expose samples to elevated temperatures (40–60°C) and O₂-rich environments, monitoring degradation kinetics via HPLC-UV. Compare results with Arrhenius predictions to extrapolate shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
